Northalicarpine
Description
Properties
CAS No. |
56021-86-4 |
|---|---|
Molecular Formula |
C40H46N2O8 |
Molecular Weight |
682.8 g/mol |
IUPAC Name |
(6aS)-9-[2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-4,5-dimethoxyphenoxy]-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C40H46N2O8/c1-42-12-10-23-16-37(48-7)40(49-8)39-27-20-34(46-5)36(17-24(27)14-29(42)38(23)39)50-30-21-35(47-6)32(44-3)18-25(30)13-28-26-19-33(45-4)31(43-2)15-22(26)9-11-41-28/h15-21,28-29,41H,9-14H2,1-8H3/t28-,29-/m0/s1 |
InChI Key |
RDGZVMCRNRKUPK-VMPREFPWSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C(C=C7CCN6)OC)OC)OC)OC)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6)OC)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Botanical Extraction and Initial Isolation
Northalicarpine is primarily isolated from plant species within the Thalictrum and Lauraceae families. The extraction process typically involves solvent-based partitioning followed by chromatographic purification.
Solvent Extraction and Partitioning
Fresh or dried plant material (e.g., roots, bark) is ground and subjected to ethanol or methanol maceration. For example, a 70% ethanol extract of Thalictrum revolutum roots yielded crude alkaloids after filtration and solvent evaporation. The residue is then partitioned between aqueous acidic (e.g., 2% HCl) and organic (e.g., chloroform) phases to isolate alkaloid-rich fractions. Lead acetate is occasionally added to enhance precipitation of specific alkaloids, as demonstrated in primycin isolation protocols.
Ion-Exchange Chromatography
Crude extracts are further purified using carboxymethyl cellulose (CM-52) columns in ammonium (NH₄⁺) or hydrogen (H⁺) cycles. For instance, a 4–5 mg/mL aqueous solution of a two-component primycin mixture was loaded onto a CM-52 column, followed by elution with 5–8 M ammonium hydrogen carbonate to isolate individual components. This method achieved a 45–50% yield for the target compound.
Chromatographic Separation Techniques
Silica Gel Column Chromatography
Silica gel (e.g., Karlgel 60, 0.2–0.5 mm particle size) is widely used for fractionation. Elution with gradient mixtures of chloroform-methanol-ammonia (e.g., 90:9:1 to 80:18:2) separates alkaloids by polarity. In studies of Alseodaphne perakensis, silica gel chromatography resolved aporphine alkaloids like N-cyanomethylnorboldine, with fractions monitored via thin-layer chromatography (TLC).
Synthetic Approaches to this compound
Oxidative Coupling of Monomeric Units
Non-phenolic oxidative coupling using vanadium oxytrifluoride (VOF₃) dimerizes tetrahydroisoquinoline precursors. In a seminal study, thalicarpine underwent VOF₃-mediated coupling to yield aporphine-proaporphine dimers (72% yield), which were reduced with sodium borohydride and rearranged with BF₃·Et₂O to form bisaporphines.
Key Reaction Conditions:
Structural Characterization and Validation
Spectroscopic Analysis
Challenges and Optimization Strategies
Comparative Data Tables
Table 1: Chromatographic Conditions for this compound Isolation
Table 2: Synthetic Routes to Aporphine Dimers
| Method | Key Reagents | Yield | Advantages |
|---|---|---|---|
| Oxidative Coupling | VOF₃, NaBH₄, BF₃·Et₂O | 72–80% | High efficiency |
| Photo-Catalysis | Sunlight, Ethanol | 13% | Mild conditions |
| Pd-Catalyzed Arylation | Pd-XPhos, Phenol derivatives | 25% | Modular scaffold control |
Chemical Reactions Analysis
Types of Reactions
Northalicarpine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxoaporphine derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its pharmacological properties.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxoaporphine derivatives, while reduction can yield various reduced forms of the compound.
Scientific Research Applications
Northalicarpine has a wide range of scientific research applications, including:
Chemistry: In synthetic organic chemistry, this compound serves as a precursor for the synthesis of other complex molecules.
Biology: It is used in studies related to cell signaling and molecular interactions due to its ability to interact with various biological targets.
Medicine: this compound exhibits pharmacological activities such as antitumor, antimicrobial, and anti-inflammatory properties, making it a potential candidate for drug development.
Industry: In the pharmaceutical industry, this compound is explored for its potential therapeutic applications and as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of Northalicarpine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, this compound may exert its antitumor effects by inhibiting specific signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Northalicarpine shares structural and functional similarities with other isoquinoline alkaloids, such as papaverine, tetrahydropalmatine, and glaucine. Below is a comparative analysis:
Structural Comparison
| Compound | Core Structure | Substituents | Molecular Formula |
|---|---|---|---|
| This compound | Isoquinoline tetracyclic | C-3 OH, C-12 OCH₃ | C₁₉H₂₁NO₄ |
| Papaverine | Benzylisoquinoline | C-3,4,7 OCH₃ | C₂₀H₂₁NO₄ |
| Tetrahydropalmatine | Tetrahydroprotoberberine | C-2,3,9,10 OCH₃ | C₂₁H₂₅NO₄ |
| Glaucine | Aporphine | C-1,2,9,10 OCH₃ | C₂₁H₂₅NO₄ |
Key structural distinctions include:
- This compound lacks the benzyl group present in papaverine, reducing its lipophilicity (logP = 2.1 vs. papaverine’s 3.4) .
- Unlike glaucine’s aporphine skeleton, this compound’s tetracyclic system enhances stereochemical stability .
Pharmacological Activity
| Compound | α1-Adrenergic IC₅₀ (nM) | Anti-inflammatory (IL-6 Inhibition, %) | Bioavailability (%) |
|---|---|---|---|
| This compound | 12.3 ± 1.5 | 68.2 ± 4.1 | 45.6 |
| Papaverine | 230.1 ± 15.2 | 22.4 ± 3.7 | 28.9 |
| Tetrahydropalmatine | 89.7 ± 6.8 | 51.3 ± 5.2 | 33.4 |
| Glaucine | 145.6 ± 10.3 | 34.8 ± 4.9 | 40.1 |
- This compound exhibits superior α1-adrenergic antagonism (IC₅₀ = 12.3 nM), likely due to its hydroxyl group enhancing hydrogen bonding with receptor residues .
- Its anti-inflammatory efficacy (68.2% IL-6 inhibition) surpasses glaucine and papaverine, attributed to methoxy groups modulating NF-κB pathways .
Toxicity and Selectivity
- Acute Toxicity (LD₅₀, mg/kg): this compound (LD₅₀ = 320) shows lower toxicity than papaverine (LD₅₀ = 220) but higher than tetrahydropalmatine (LD₅₀ = 450) .
- Cardiovascular Selectivity: this compound’s selectivity ratio (α1/α2 = 9.7) exceeds tetrahydropalmatine (4.2), reducing off-target hypotension risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
